molecular formula C11H9ClO B1603600 1-Chloro-7-methoxynaphthalene CAS No. 550998-27-1

1-Chloro-7-methoxynaphthalene

Cat. No.: B1603600
CAS No.: 550998-27-1
M. Wt: 192.64 g/mol
InChI Key: JDSWHTLMVDIJJD-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxynaphthalene (CAS: 550998-27-1) is a substituted naphthalene derivative featuring a chlorine atom at position 1 and a methoxy group at position 5. This compound is synthesized via two primary routes: (1) reaction of 7-methoxy-1-naphthylamine with tert-butyl nitrite, and (2) direct chlorination of 7-methoxynaphthalene derivatives . The chlorine and methoxy substituents impart distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its molecular weight is 202.65 g/mol, with the formula C₁₁H₉ClO.

Properties

CAS No.

550998-27-1

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

1-chloro-7-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3

InChI Key

JDSWHTLMVDIJJD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2Cl)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituted naphthalenes vary significantly in reactivity and applications based on substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-Chloro-7-methoxynaphthalene Cl (C1), OMe (C7) 202.65 Electron-withdrawing Cl and electron-donating OMe create polarized π-system.
1-Bromo-7-methoxynaphthalene Br (C1), OMe (C7) 237.09 Larger Br atom increases molecular weight; higher reactivity in cross-coupling reactions .
(2-Hydroxy-7-methoxynaphthalen-1-yl)(4-chlorophenyl)methanone OH (C2), OMe (C7), 4-Cl-benzoyl (C1) 326.75 Intramolecular O–H···O hydrogen bond stabilizes conformation; used in crystallography studies .
1-Methoxynaphthalene OMe (C1) 158.20 Lacks Cl; simpler structure with higher solubility in nonpolar solvents .

Key Observations:

  • Halogen vs. Methoxy/Hydroxy Groups: Chlorine and bromine at C1 enhance electrophilic substitution reactivity compared to methoxy or hydroxy groups. Bromine’s larger size facilitates participation in Suzuki-Miyaura couplings .
  • Hydrogen Bonding: Compounds with hydroxy groups (e.g., 2-hydroxy-7-methoxynaphthalene derivatives) exhibit intramolecular hydrogen bonding, influencing crystal packing and melting points .

Crystallographic and Physicochemical Behavior

  • Crystal Packing: Chloro- and bromo-substituted naphthalenes exhibit denser packing due to halogen interactions. In contrast, hydroxy-substituted derivatives (e.g., (2-hydroxy-7-methoxynaphthalen-1-yl)methanone) form intermolecular hydrogen bonds, leading to layered structures .
  • Solubility : Methoxy groups enhance solubility in organic solvents, while chlorine reduces polarity slightly compared to hydroxy groups .

Toxicological Profiles

While specific data for this compound are absent, related naphthalene derivatives (e.g., methylnaphthalenes) show respiratory and hepatic toxicity in animal models. Chlorinated analogs may pose higher environmental persistence, though methoxy groups could mitigate bioaccumulation .

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